molecular formula C17H18N4O2S2 B14937994 2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

Cat. No.: B14937994
M. Wt: 374.5 g/mol
InChI Key: OLCNOTFODONGOJ-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a thiadiazole ring, and a thiazole ring

Preparation Methods

The synthesis of 2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves several steps. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group and the thiadiazole ring. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of corresponding sulfoxides or sulfones, while reduction reactions may yield thiazolidines .

Scientific Research Applications

2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and anticancer agent. In medicine, it is being explored for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis .

Comparison with Similar Compounds

When compared to other similar compounds, 2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide stands out due to its unique structure and diverse range of applications. Similar compounds include other thiazole derivatives, such as 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl and (2E)-3-(4-{[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-(sulfooxy)propan-2-yl]oxy}-3-methoxyphenyl)prop-2-enoic acid . These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C17H18N4O2S2

Molecular Weight

374.5 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H18N4O2S2/c1-9(2)15-20-21-17(25-15)19-14(22)13-10(3)18-16(24-13)11-6-5-7-12(8-11)23-4/h5-9H,1-4H3,(H,19,21,22)

InChI Key

OLCNOTFODONGOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=NN=C(S3)C(C)C

Origin of Product

United States

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